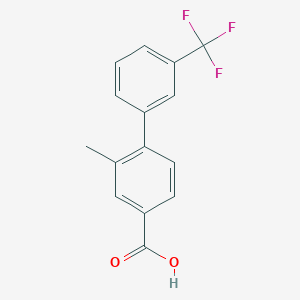

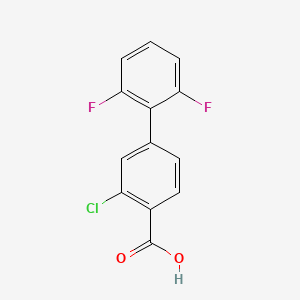

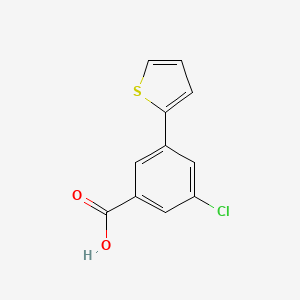

![molecular formula C11H11NO5 B1422251 acetato de [(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-7-il)oxi]metilo CAS No. 1212059-84-1](/img/structure/B1422251.png)

acetato de [(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-7-il)oxi]metilo

Descripción general

Descripción

“Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate” is a chemical compound that acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . Its enzymatic activity is highly correlated with plant growth .

Synthesis Analysis

The synthesis of this compound involves several steps. After washing with water and extracting several times with CHCl3, the combined extracts are dried over anhydrous Na2SO4 and evaporated in vacuum to get a white solid product . A recent publication describes a regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H11NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.21 . It is a solid at room temperature . The storage temperature is recommended to be at room temperature .Aplicaciones Científicas De Investigación

Síntesis de miméticos de RGD

Este compuesto se ha utilizado en la síntesis de miméticos de RGD (Arg-Gly-Asp). Estos miméticos están diseñados para poseer actividad antagonista en el receptor de fibrinógeno plaquetario, que es crucial en la mediación de la agregación plaquetaria . La capacidad de inhibir esta interacción es valiosa en el desarrollo de terapias antitrombóticas.

Investigación anticancerígena

La porción benzoxazina presente en este compuesto es de interés en la investigación anticancerígena. Sirve como un andamiaje para el desarrollo de nuevos agentes quimioterapéuticos . Las características estructurales de los derivados de benzoxazina se han asociado con actividades citotóxicas contra diversas líneas celulares cancerosas.

Aplicaciones antiinflamatorias

Los compuestos que contienen la estructura benzoxazina se han explorado por sus propiedades antiinflamatorias. La investigación se centra en la inhibición de mediadores inflamatorios, lo que puede ser beneficioso para el tratamiento de enfermedades inflamatorias crónicas .

Agentes neuroprotectores

El potencial neuroprotector de los derivados de benzoxazina es otra área de aplicación. Estos compuestos se investigan por su capacidad para proteger las células neuronales del estrés oxidativo y la apoptosis, que son vías comunes que conducen a trastornos neurodegenerativos .

Ciencia de los materiales

En la ciencia de los materiales, la estructura única del compuesto podría usarse para sintetizar nuevos polímeros con propiedades mecánicas específicas o para crear materiales semiconductores orgánicos .

Farmacocinética y desarrollo de fármacos

Las propiedades fisicoquímicas de este compuesto, como la alta absorción gastrointestinal y la baja permeación cutánea, lo convierten en un candidato para el desarrollo de fármacos. Su perfil farmacocinético se analiza para determinar su idoneidad como candidato a fármaco .

Inhibición enzimática

Como inhibidor enzimático, este compuesto podría usarse para estudiar la cinética y los mecanismos enzimáticos. Puede inhibir enzimas específicas involucradas en vías de enfermedades, proporcionando una herramienta para comprender y potencialmente tratar trastornos metabólicos .

Intermedio de síntesis química

Por último, sirve como intermedio en síntesis químicas, particularmente en la construcción de moléculas orgánicas complejas. Su reactividad y grupos funcionales permiten diversas transformaciones y derivatizaciones .

Mecanismo De Acción

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315-H319-H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with bromodomain-containing proteins (BRDs), particularly BRD4, which is involved in the regulation of gene expression . The interaction between methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate and BRD4 is characterized by the binding of the compound to the acetyl-lysine recognition pocket of BRD4, inhibiting its activity and affecting downstream gene expression .

Cellular Effects

Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate has been observed to influence various cellular processes. In particular, this compound affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BRD4, methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate can downregulate the expression of oncogenes such as c-Myc, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to modulate inflammatory responses by affecting the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate involves its binding interactions with BRD4. The compound binds to the acetyl-lysine recognition pocket of BRD4, inhibiting its ability to recognize acetylated histones and other proteins . This inhibition leads to changes in gene expression, particularly the downregulation of genes involved in cell proliferation and inflammation . Additionally, methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate may also interact with other bromodomain-containing proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate can lead to sustained inhibition of BRD4 and persistent changes in gene expression . The compound’s effects on cellular function may diminish over time as cells adapt to the presence of the inhibitor .

Dosage Effects in Animal Models

The effects of methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate vary with different dosages in animal models. At low doses, the compound effectively inhibits BRD4 activity and reduces tumor growth in cancer models . At higher doses, methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . Additionally, methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate can influence metabolic flux and alter the levels of certain metabolites in cells .

Transport and Distribution

Within cells and tissues, methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate can localize to the nucleus, where it exerts its inhibitory effects on BRD4 . The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate is primarily within the nucleus, where it interacts with BRD4 and other bromodomain-containing proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target proteins to exert its effects . Post-translational modifications and targeting signals may also play a role in directing methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate to specific subcellular compartments .

Propiedades

IUPAC Name |

methyl 2-[(3-oxo-4H-1,4-benzoxazin-7-yl)oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-15-11(14)6-16-7-2-3-8-9(4-7)17-5-10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDHWBCZMWFIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

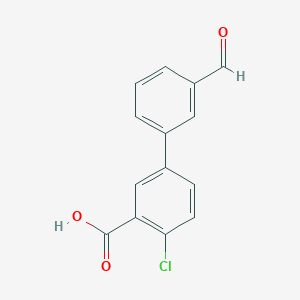

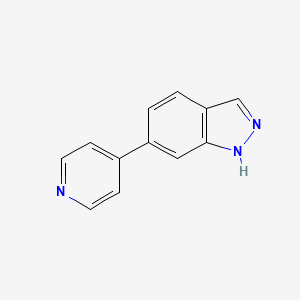

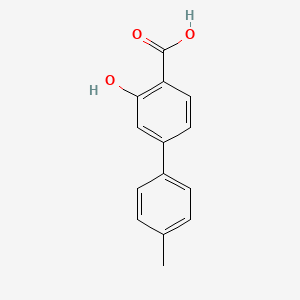

![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)

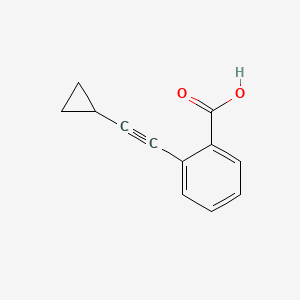

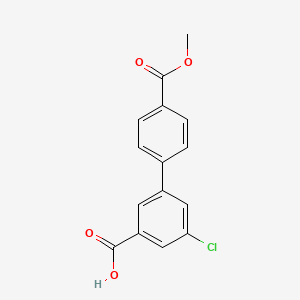

![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)

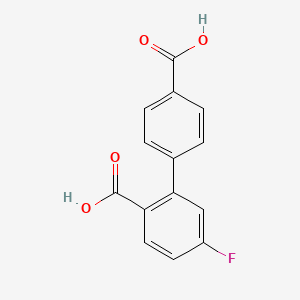

![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)